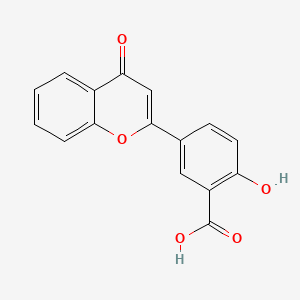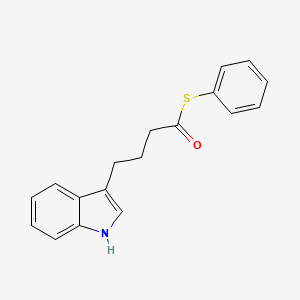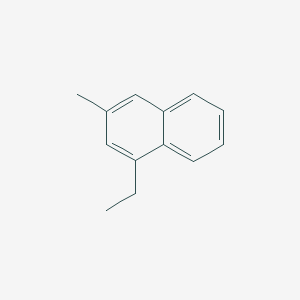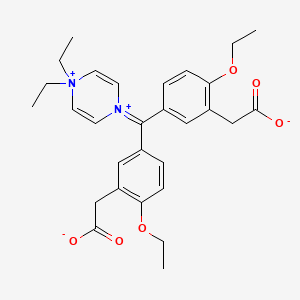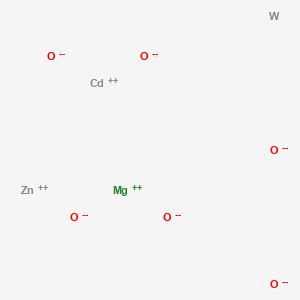
Cadmium oxide (CdO), solid soln. with magnesium oxide, tungsten oxide (WO3) and zinc oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmium oxide (CdO), solid solution with magnesium oxide, tungsten oxide (WO3), and zinc oxide is a complex compound that combines the properties of its constituent oxides. This compound is known for its unique physical and chemical properties, making it valuable in various scientific and industrial applications. The combination of cadmium oxide, magnesium oxide, tungsten oxide, and zinc oxide results in a material with enhanced stability, conductivity, and catalytic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of cadmium oxide (CdO), solid solution with magnesium oxide, tungsten oxide (WO3), and zinc oxide typically involves the co-precipitation method. In this process, aqueous solutions of cadmium nitrate, magnesium nitrate, tungsten oxide, and zinc nitrate are mixed together. The pH of the solution is adjusted using a base such as ammonium hydroxide to precipitate the metal hydroxides. The precipitate is then filtered, washed, and calcined at high temperatures to form the desired solid solution .
Industrial Production Methods
Industrial production of this compound may involve similar co-precipitation techniques on a larger scale. Additionally, solid-state reactions, where the metal oxides are mixed and heated at high temperatures, can also be used to produce the compound. These methods ensure the uniform distribution of the constituent oxides within the solid solution .
Chemical Reactions Analysis
Types of Reactions
Cadmium oxide (CdO), solid solution with magnesium oxide, tungsten oxide (WO3), and zinc oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert the oxides to their respective metals.
Substitution: The compound can undergo substitution reactions where one metal ion is replaced by another.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Hydrogen gas or carbon monoxide at high temperatures.
Substitution: Aqueous solutions of metal salts under controlled pH conditions.
Major Products Formed
Oxidation: Higher oxidation state oxides.
Reduction: Metallic cadmium, magnesium, tungsten, and zinc.
Substitution: New solid solutions with different metal compositions.
Scientific Research Applications
Cadmium oxide (CdO), solid solution with magnesium oxide, tungsten oxide (WO3), and zinc oxide has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions due to its unique catalytic properties.
Biology: Investigated for its potential use in biosensors and bioimaging.
Medicine: Studied for its potential in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of transparent conductive films, semiconductors, and photovoltaic cells
Mechanism of Action
The mechanism of action of cadmium oxide (CdO), solid solution with magnesium oxide, tungsten oxide (WO3), and zinc oxide involves its interaction with molecular targets and pathways. The compound’s catalytic properties are attributed to the presence of multiple metal oxides, which provide active sites for chemical reactions. The solid solution structure enhances the stability and reactivity of the compound, making it effective in various applications .
Comparison with Similar Compounds
Similar Compounds
- Cadmium oxide (CdO)
- Magnesium oxide (MgO)
- Tungsten oxide (WO3)
- Zinc oxide (ZnO)
Uniqueness
The uniqueness of cadmium oxide (CdO), solid solution with magnesium oxide, tungsten oxide (WO3), and zinc oxide lies in its combined properties. While each constituent oxide has its own set of properties, the solid solution exhibits enhanced stability, conductivity, and catalytic activity. This makes it more versatile and effective in applications compared to the individual oxides .
Properties
CAS No. |
102110-30-5 |
|---|---|
Molecular Formula |
CdMgO6WZn-6 |
Molecular Weight |
481.9 g/mol |
IUPAC Name |
magnesium;zinc;cadmium(2+);oxygen(2-);tungsten |
InChI |
InChI=1S/Cd.Mg.6O.W.Zn/q2*+2;6*-2;;+2 |
InChI Key |
ICLCGHBJWAZIGF-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mg+2].[Zn+2].[Cd+2].[W] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



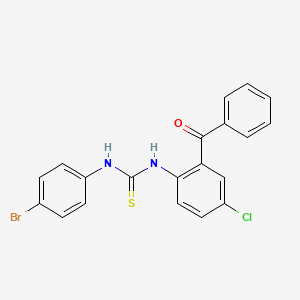
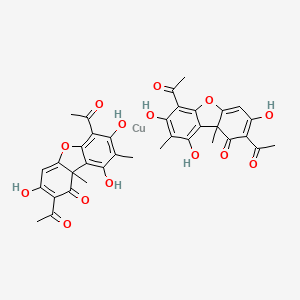
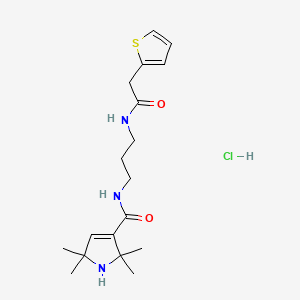
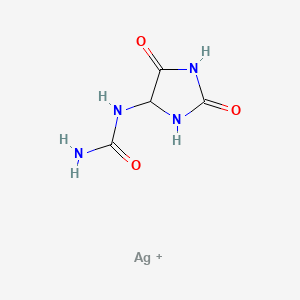

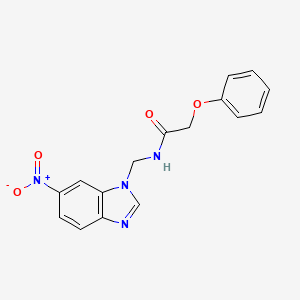
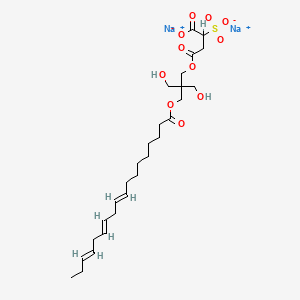
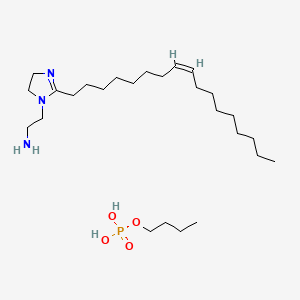
![N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-[(2-cyanoethyl)[2-(2-ethoxyethoxy)ethyl]amino]phenyl]acetamide](/img/structure/B12705140.png)
